1-(Furan-2-ylmethyl)-3-methylthiourea
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Overview
Description
1-(Furan-2-ylmethyl)-3-methylthiourea is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
The primary targets of 1-(Furan-2-ylmethyl)-3-methylthiourea are various pathogens, including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . These bacteria are common causes of infections in humans, and the compound’s ability to inhibit their growth suggests it may function as an antimicrobial agent .
Mode of Action
This suggests that the compound may interact with essential bacterial proteins or enzymes, disrupting their normal function and preventing the bacteria from proliferating .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This suggests that the compound could potentially be used for various medicinal purposes, particularly in the treatment of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-ylmethyl)-3-methylthiourea can be synthesized through the reaction of furfural with methylthiourea. The reaction typically involves the following steps:
Preparation of Furfural: Furfural is obtained from agricultural by-products through hydrolysis and dehydration of pentose carbohydrates contained in lignocellulose.
Reaction with Methylthiourea: Furfural is then reacted with methylthiourea under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan ring.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-methylthiourea has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying the biological activity of furan derivatives and their interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-3-phenylthiourea
- 1-(Furan-2-ylmethyl)-3-ethylthiourea
- 1-(Furan-2-ylmethyl)-3-propylthiourea
Uniqueness
1-(Furan-2-ylmethyl)-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in antimicrobial activity and better stability under various conditions .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-7(11)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZYDJTDCKDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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